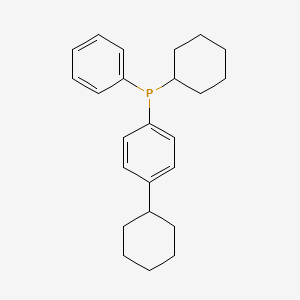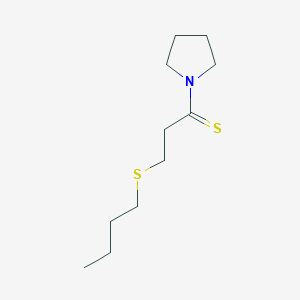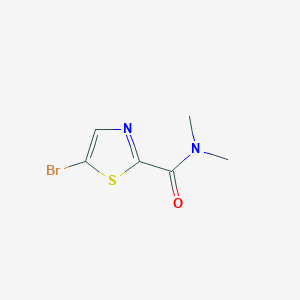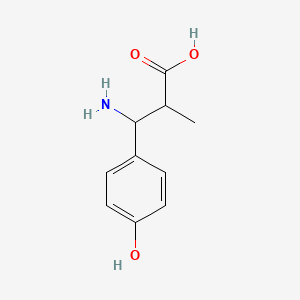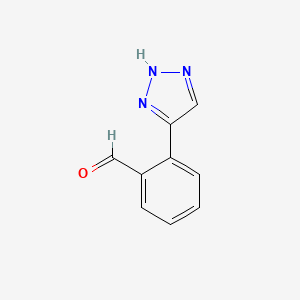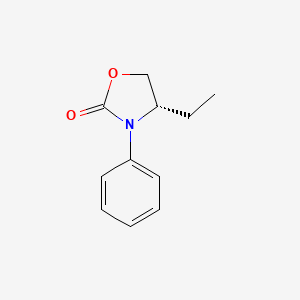
(S)-4-Ethyl-3-phenyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Ethyl-3-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring an oxazolidinone ring with an ethyl and phenyl substituent, makes it a valuable tool in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Ethyl-3-phenyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with ethyl chloroformate under basic conditions to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Ethyl-3-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-4-Ethyl-3-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.
Mécanisme D'action
The mechanism of action of (S)-4-Ethyl-3-phenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring provides a rigid framework that influences the spatial arrangement of the substituents, leading to high selectivity in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
- (S)-4-Isopropyl-3-phenyloxazolidin-2-one
- (S)-4-Benzyl-3-phenyloxazolidin-2-one
- (S)-4-Methyl-3-phenyloxazolidin-2-one
Comparison: Compared to its analogs, (S)-4-Ethyl-3-phenyloxazolidin-2-one offers a balance of steric and electronic effects that make it particularly effective in certain asymmetric syntheses. Its ethyl group provides moderate steric hindrance, which can be advantageous in reactions where larger substituents might be too bulky.
Propriétés
Numéro CAS |
572922-97-5 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
(4S)-4-ethyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/t9-/m0/s1 |
Clé InChI |
OPPKBMFIHYYFMJ-VIFPVBQESA-N |
SMILES isomérique |
CC[C@H]1COC(=O)N1C2=CC=CC=C2 |
SMILES canonique |
CCC1COC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



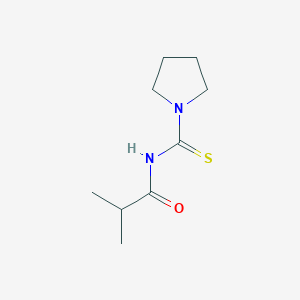
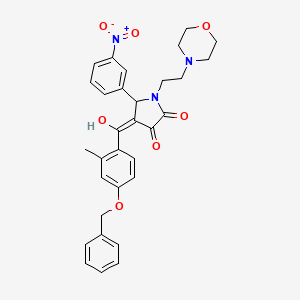
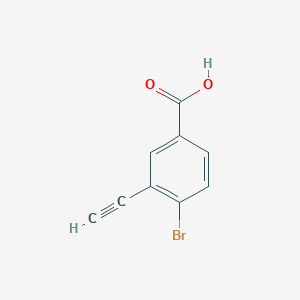
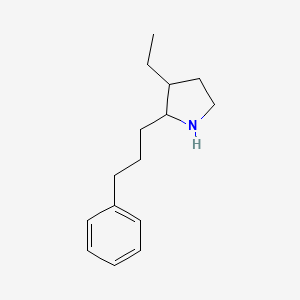
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
